![molecular formula C10H11IO B13338437 trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
trans-[2-(4-Iodophenyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. The compound features a cyclopropyl ring substituted with a 4-iodophenyl group and a hydroxymethyl group. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable alkene precursor followed by iodination and reduction steps. One common method includes:
Cyclopropanation: The starting material, such as styrene, undergoes cyclopropanation using a diazo compound in the presence of a transition metal catalyst like rhodium or copper.
Iodination: The resulting cyclopropyl compound is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Reduction: The final step involves the reduction of the intermediate to yield ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and iodination steps to enhance efficiency and yield.
化学反応の分析
Types of Reactions: ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: ((1R,2R)-2-(4-Carboxyphenyl)cyclopropyl)methanol.
Reduction: ((1R,2R)-2-Phenylcyclopropyl)methanol.
Substitution: ((1R,2R)-2-(4-Aminophenyl)cyclopropyl)methanol.
科学的研究の応用
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring and iodophenyl group can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
- ((1R,2R)-2-Phenylcyclopropyl)methanol
- ((1R,2R)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1R,2R)-2-(4-Chlorophenyl)cyclopropyl)methanol
Comparison:
Uniqueness: The presence of the iodine atom in ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Reactivity: The iodophenyl group can undergo specific reactions that are not possible with phenyl or other halogen-substituted phenyl groups, providing distinct synthetic advantages.
特性
分子式 |
C10H11IO |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
[(1R,2R)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
InChIキー |
PTSGLUWJCUTITI-WPRPVWTQSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)I)CO |
正規SMILES |
C1C(C1C2=CC=C(C=C2)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
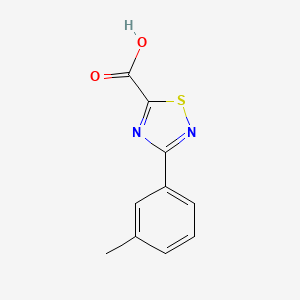
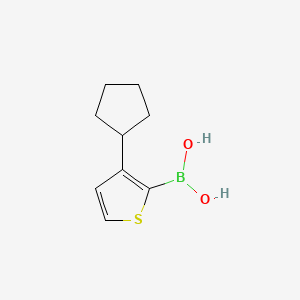
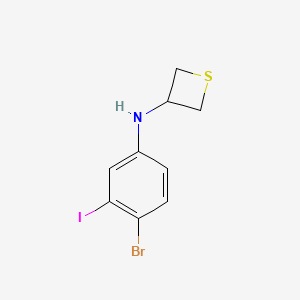
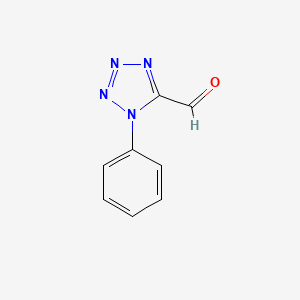
![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
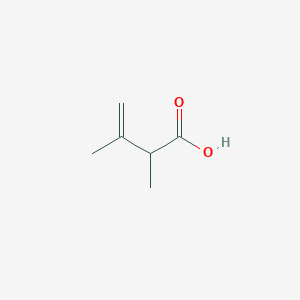
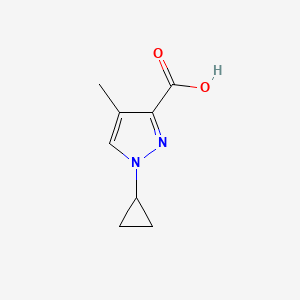
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
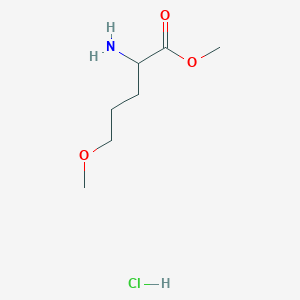
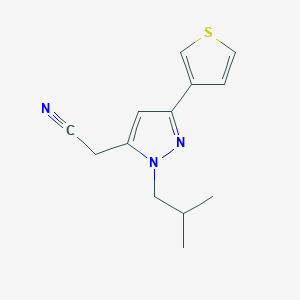
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

